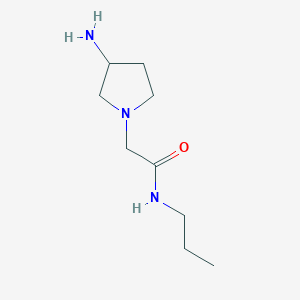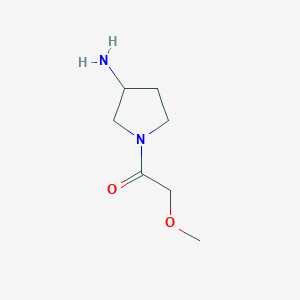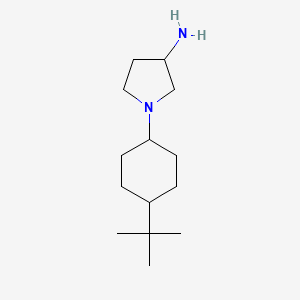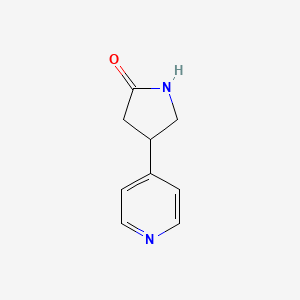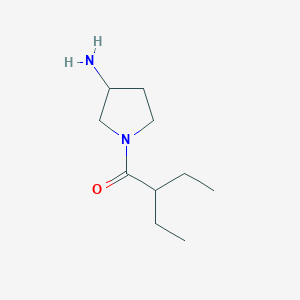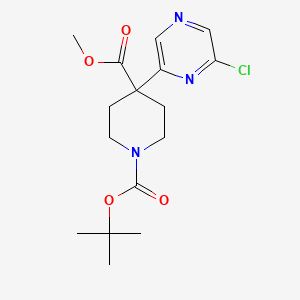
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate
Descripción general
Descripción
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate, often referred to as “1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate” or “1-t-butyl-4-methyl-4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate”, is a synthetic, non-steroidal drug that has been used in numerous scientific research applications. It is an important compound in the field of drug discovery and development, and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been used in numerous scientific research applications. It has been used as a tool to study the structure and function of G-protein coupled receptors, as well as to study the effects of various drugs on the human body. It has also been used in drug discovery and development, as well as in the development of new pharmaceutical agents.
Mecanismo De Acción
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate acts as an agonist at G-protein coupled receptors. It binds to the receptor and activates the G-protein, which in turn activates other signaling pathways in the cell. This activation of signaling pathways leads to the production of various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to affect the expression of several genes, including those involved in the regulation of cell proliferation and apoptosis. It has also been shown to affect the expression of several proteins, including those involved in the regulation of cell signaling and metabolism. Additionally, it has been shown to affect the activity of several enzymes, including those involved in the regulation of cell metabolism and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has several advantages and limitations for laboratory experiments. One advantage is its relatively low toxicity compared to other compounds. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. However, it is relatively expensive and has a relatively short half-life in the body. Additionally, its effects on the body can vary depending on the dose and route of administration.
Direcciones Futuras
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate has potential for further research in several areas. One potential area of research is the development of new drugs that target specific G-protein coupled receptors. Additionally, it could be used to study the effects of drugs on various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the central nervous system. Finally, it could be used to study the effects of drugs on the metabolism of cells.
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(6-chloropyrazin-2-yl)piperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O4/c1-15(2,3)24-14(22)20-7-5-16(6-8-20,13(21)23-4)11-9-18-10-12(17)19-11/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFWMVGKEOFGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC(=N2)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 4-methyl 4-(6-chloro-2-pyrazinyl)-1,4-piperidinedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



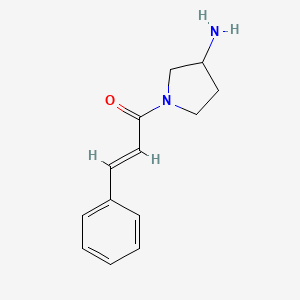

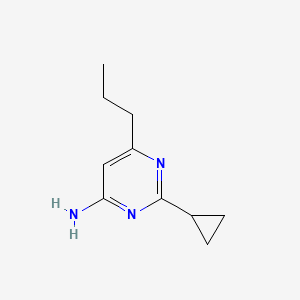
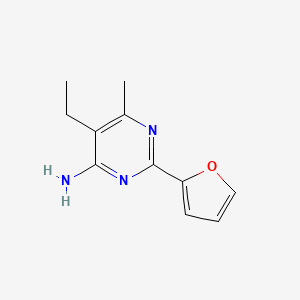
![Methyl 2-[(2-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1468145.png)
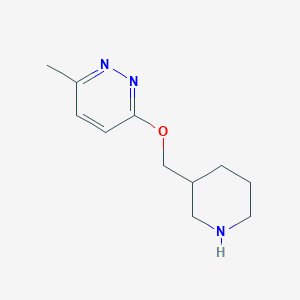
![3-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1468147.png)
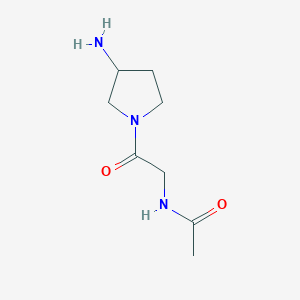
![2-(3-aminopyrrolidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1468151.png)
